Paxdaphnidine B
Description
Paxdaphnidine B is a structurally unique alkaloid isolated from the twigs and leaves of Daphniphyllum paxianum, a plant traditionally used in Chinese medicine for treating asthma, inflammation, and fever . First reported in 2003, it belongs to the Daphniphyllum alkaloid family, characterized by intricate polycyclic frameworks derived from six mevalonic acid units . Its molecular formula is C₂₂H₃₅NO₂, with six degrees of unsaturation and a tetracyclic skeleton featuring a carboxylate group (δC 181.8), a trisubstituted double bond (δH 5.78), and three methyl groups (δH 0.99, 0.99, 1.23) . Key structural features include a 14,15:19,N-seco-Yuzurimine framework, distinguishing it from other alkaloids in its class .
This compound is hypothesized to originate from sec-odaphniphylline-type precursors via C–C bond cleavage and intramolecular rearrangements (Scheme 1, ). Its stereochemistry and biosynthesis pathways challenge earlier assumptions about Daphniphyllum alkaloid biogenesis .
Properties
Molecular Formula |
C22H35NO2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-[(1S,2S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azatetracyclo[8.6.0.02,13.03,7]hexadec-3-en-2-yl]propanoic acid |
InChI |
InChI=1S/C22H35NO2/c1-14(2)17-9-11-21(3)16-8-7-15-5-4-6-18(15)22(21,12-10-19(24)25)20(17)23-13-16/h6,14-17,20,23H,4-5,7-13H2,1-3H3,(H,24,25)/t15-,16-,17-,20+,21+,22+/m1/s1 |
InChI Key |
RVEHXCTUKLDIGQ-SQXXJVNJSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@H]4CCC=C4[C@]2([C@H]1NC3)CCC(=O)O)C |
Canonical SMILES |
CC(C)C1CCC2(C3CCC4CCC=C4C2(C1NC3)CCC(=O)O)C |
Synonyms |
paxdaphnidine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Daphniphyllum alkaloids exhibit remarkable structural diversity. Below is a comparative analysis of Paxdaphnidine B and related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogous Alkaloids
Key Findings
Skeletal Complexity :
- This compound’s tetracyclic skeleton is simpler than Paxdaphnidine A’s pentacyclic system but more complex than open-chain derivatives like Caldphnidine C .
- Unlike Yuzurimine-type alkaloids (e.g., Yuzurimine E), this compound lacks a lactone ring, instead featuring a carboxylate group .
Biosynthetic Relationships :
- Both Paxdaphnidines A and B derive from sec-odaphniphylline precursors but diverge via distinct rearrangement pathways (C-7–C-10 cleavage for B vs. tandem rearrangements for A) .
- The 14,15:19,N-seco-Yuzurimine framework of this compound suggests it is a biosynthetic intermediate for classical Yuzurimine alkaloids .
Bioactivity Gaps :
- While some Daphniphyllum alkaloids (e.g., Daphnilongeranin A) show cytotoxicity, this compound’s bioactivity remains uncharacterized . This contrasts with Deoxycalyciphylline B, which exhibits moderate cytotoxicity .
Structural Uniqueness :
- This compound’s tetracyclic skeleton is distinct from the hexacyclic systems of Deoxycalyciphylline B and the fused pentacycles of Daphnipaxinin .
Research Implications
The structural elucidation of this compound has advanced understanding of Daphniphyllum alkaloid biosynthesis, particularly bond-cleavage and rearrangement mechanisms . However, the lack of bioactivity data highlights a critical research gap. Future studies should prioritize:
- Synthetic accessibility : Bioinspired synthesis to explore structure-activity relationships.
- Targeted assays : Evaluation of antimicrobial, anti-inflammatory, or cytotoxic properties.
- Comparative genomics: Investigating gene clusters responsible for skeletal diversification in D. paxianum.
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